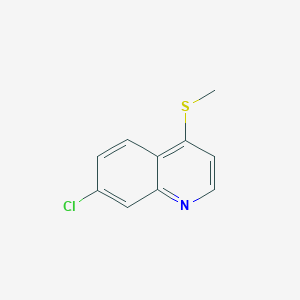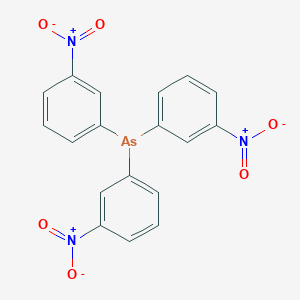
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol typically involves the bromination of imidazole derivatives. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The bromination process introduces bromine atoms at the 2, 4, and 5 positions of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production.
化学反应分析
Types of Reactions
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated imidazole derivatives.
Substitution: Formation of alkylated or arylated imidazole derivatives.
科学研究应用
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its brominated structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-5-yl)methanol
- 2,4,5-Trisubstituted imidazoles
Uniqueness
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is unique due to the specific pattern of bromination on the imidazole ring, which imparts distinct chemical and biological properties. The presence of three bromine atoms at positions 2, 4, and 5 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6595-55-7 |
|---|---|
分子式 |
C4H3Br3N2O |
分子量 |
334.79 g/mol |
IUPAC 名称 |
(2,4,5-tribromoimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H3Br3N2O/c5-2-3(6)9(1-10)4(7)8-2/h10H,1H2 |
InChI 键 |
HANFGYYVBCDRGL-UHFFFAOYSA-N |
规范 SMILES |
C(N1C(=C(N=C1Br)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


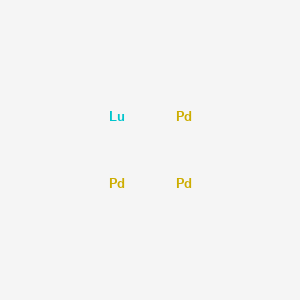
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
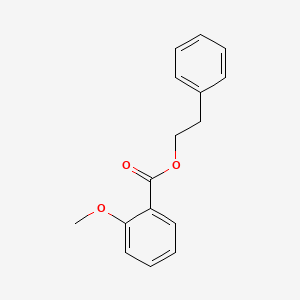
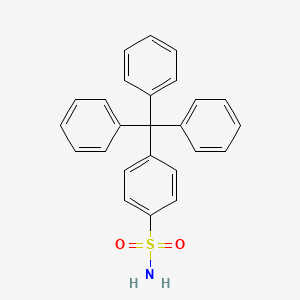
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)



![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)

